molecular formula C10H14ClN B12975623 1-(3-Chloro-5-methylphenyl)propan-1-amine

1-(3-Chloro-5-methylphenyl)propan-1-amine

Cat. No.: B12975623
M. Wt: 183.68 g/mol
InChI Key: FFFUQTQPWFDGMS-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3-chloro-5-methylbenzylamine with a suitable alkylating agent. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Primary amine or alcohol derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

1-(3-Chloro-5-methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological activity being studied. For example, it could interact with neurotransmitter receptors in the brain, affecting signal transduction pathways.

Comparison with Similar Compounds

1-(3-Chloro-5-methylphenyl)propan-1-amine can be compared with other similar compounds, such as:

    1-(3-Methylphenyl)propan-2-amine: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(3-Chloro-4-methylphenyl)propan-1-amine: Similar structure but with the methyl group in a different position, potentially altering its chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

1-(3-chloro-5-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14ClN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10H,3,12H2,1-2H3

InChI Key

FFFUQTQPWFDGMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)Cl)N

Origin of Product

United States

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